ELAV protein - 138391-28-3

ELAV protein

Catalog Number: EVT-1520581
CAS Number: 138391-28-3
Molecular Formula: C22H36P2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ELAV proteins are found in various organisms, including Drosophila melanogaster (fruit fly), where they were first identified. In humans and other vertebrates, the ELAV family includes several homologs known as Hu proteins. These proteins are classified as RNA-binding proteins due to their ability to interact with RNA molecules through RNA recognition motifs. They are integral to processes such as alternative splicing and polyadenylation, contributing to the diversity of mRNA isoforms produced in neurons .

Synthesis Analysis

Methods of Synthesis

The synthesis of ELAV proteins involves transcription from the elav gene, followed by translation into protein. In Drosophila, the elav gene undergoes alternative splicing to produce multiple isoforms with distinct 3' untranslated regions (UTRs). This process is regulated by various factors that influence mRNA processing, including other RNA-binding proteins and microRNAs.

Technical Details

The synthesis can be analyzed through techniques such as reverse transcription polymerase chain reaction (RT-PCR) and sequencing methods that identify different isoforms. Additionally, methods like CRISPR-Cas9 have been employed to study the functional roles of specific ELAV isoforms by knocking out or modifying the elav gene .

Molecular Structure Analysis

Structure of ELAV Protein

ELAV proteins typically contain three RNA recognition motifs that facilitate binding to target mRNAs. The structure allows for multimerization, forming ribonucleoprotein complexes that stabilize mRNA and enhance its translation. The protein's structure is critical for its function in mRNA processing and stability .

Data on Molecular Structure

Studies using X-ray crystallography and nuclear magnetic resonance spectroscopy have provided insights into the three-dimensional structure of ELAV proteins. These studies reveal how ELAV interacts with specific RNA sequences, emphasizing its role in recognizing and binding to adenylate-uridylate-rich elements within target mRNAs .

Chemical Reactions Analysis

Reactions Involving ELAV Protein

ELAV proteins are involved in several biochemical reactions related to RNA metabolism. They facilitate the stabilization of mRNAs by binding to their 3' UTRs, preventing degradation by exonucleases. Additionally, they play a role in alternative splicing by influencing the selection of splice sites during pre-mRNA processing.

Technical Details of Reactions

The binding of ELAV to mRNA can enhance the recruitment of other factors necessary for mRNA stability and translation. This interaction often involves post-translational modifications such as phosphorylation, which can modulate ELAV's activity and its interactions with other proteins .

Mechanism of Action

Process of Action

The mechanism by which ELAV proteins exert their effects involves several steps:

  1. Binding: ELAV binds to specific sequences within target mRNAs.
  2. Stabilization: This binding protects the mRNAs from degradation.
  3. Regulation: ELAV influences alternative splicing and polyadenylation processes, leading to the production of different mRNA isoforms.

Data Supporting Mechanism

Experimental data demonstrate that depletion of ELAV leads to reduced stability of its target mRNAs and impaired neuronal functions, highlighting its essential role in maintaining proper gene expression in neurons .

Physical and Chemical Properties Analysis

Physical Properties

ELAV proteins are typically soluble in aqueous solutions due to their hydrophilic nature. They exhibit high thermal stability, which is crucial for their function in cellular environments.

Chemical Properties

Chemically, ELAV proteins interact with RNA through non-covalent bonds such as hydrogen bonds and electrostatic interactions. Their ability to form complexes with other proteins enhances their functionality in regulating gene expression.

Relevant Data or Analyses

Studies have shown that mutations within the RNA recognition motifs can significantly impair ELAV's ability to bind RNA, affecting its regulatory functions .

Applications

Scientific Uses

ELAV proteins have significant applications in neuroscience research due to their roles in neuronal development and function. They are studied for their involvement in:

  • Neurogenesis: Understanding how ELAV regulates gene expression during neural differentiation.
  • Neurodegenerative Diseases: Investigating how dysregulation of ELAV may contribute to conditions such as Alzheimer's disease.
  • Gene Therapy: Exploring potential uses of ELAV in enhancing the stability and expression of therapeutic genes.

Research continues to uncover new roles for ELAV proteins, making them a focal point for studies aimed at understanding complex regulatory networks in neuronal cells .

Structural Biology of ELAV Proteins

Conserved Domain Architecture of ELAV/Hu Family Members

The ELAV (Embryonic Lethal Abnormal Visual system) protein family, also termed Hu (Human Antigen) in vertebrates, exhibits a remarkably conserved domain architecture across metazoans. These RNA-binding proteins (RBPs) universally feature three RNA Recognition Motifs (RRMs) arranged in a characteristic spatial organization: two N-terminal RRMs (RRM1 and RRM2) connected by a flexible linker to a third C-terminal RRM (RRM3), separated by a hinge region of variable length [1] [6] [10]. This hinge, while less conserved in primary sequence, harbors critical signals for nuclear export and subcellular localization [3] [6].

Gene structure analysis reveals an evolutionary dichotomy. Paralogous genes like Drosophila Fne and Rbp9, and vertebrate HuB-D, share conserved exon-intron junctions near functionally critical regions. For example, junctions J2 and J5 map adjacent to RNP motifs within RRM1 and RRM2, suggesting potential regulatory roles for alternative splicing. In contrast, the essential neuronal Drosophila ELAV gene itself is intronless, indicating a retrotransposed origin relatively recently evolved and restricted to dipterans [6]. Vertebrates express four primary ELAV-like (Elavl) proteins: the ubiquitously expressed HuR (Elavl1) and the neuron-specific HuB (Elavl2), HuC (Elavl3), and HuD (Elavl4) [10].

Table 1: Conserved Domain Features of ELAV/Hu Family Proteins

Domain/RegionKey FeaturesFunctional SignificanceConservation
RRM1Contains RNP1/RNP2 motifs; β-sheet RNA interfacePrimary RNA binding; sequence specificityHigh across metazoans
RRM2Contains RNP1/RNP2 motifs; often tandem with RRM1Cooperative RNA binding; enhances affinityHigh across metazoans
Hinge Region~60-80 amino acids; variable sequenceNuclear export signals (NES); localization regulationModerate; functional motifs conserved
RRM3Unique structural elements (e.g., α-helical extensions)Multimerization; specialized RNA binding (e.g., poly(A))High; critical for ELAV function

RNA Recognition Motif (RRM) Organization and Functional Dynamics

The RRM, the defining feature of ELAV proteins, is a ~90 amino acid domain adopting a canonical βαββαβ fold: a four-stranded antiparallel β-sheet (β1-β4) packed against two α-helices (α1-α2). RNA binding occurs primarily across the β-sheet surface, mediated by conserved aromatic residues within the RNP1 and RNP2 motifs [2] [7]. The consensus sequences are:

  • RNP1 (β3 strand): (R/K)-G-(F/Y)-(G/A)-(F/Y)-(V/I)-X-(F/Y)
  • RNP2 (β1 strand): (L/I/V)-(F/Y)-(V/I)-X-(N/G)-L

Crucially, the three RRMs of ELAV are not functionally equivalent. RRM1 and RRM2 typically form a cooperative tandem unit. Structural studies of related proteins (e.g., Sex-lethal (Sxl), Poly(A)-binding protein (PABP)) demonstrate that tandem RRMs can create extended RNA-binding surfaces. Sxl RRM1-RRM2 forms a V-shaped cleft sandwiching RNA [2], while PABP RRM1-RRM2 forms a continuous trough binding adenines via stacking interactions with conserved aromatic residues [2] [7]. Although the exact structure of ELAV tandem RRMs is less defined, biochemical data strongly supports cooperative binding.

RRM3 exhibits distinct properties. While capable of RNA binding, its sequence and predicted structure diverge more significantly. It often possesses unique extensions, like additional β-strands or α-helices, potentially modulating its interaction surface. Crucially, Drosophila ELAV RRM3 is essential for multimerization, a key functional aspect [3]. The linker region between RRM2 and RRM3 provides flexibility, allowing spatial arrangement crucial for accommodating large RNA targets or facilitating protein-protein interactions [3] [10].

Tertiary Structure and RNA-Binding Specificity

ELAV proteins recognize primarily uridine (U)-rich RNA elements, but with nuanced specificity beyond simple poly(U) tracts. Detailed UV cross-linking and mutational analysis using the Drosophila Neuroglian (nrg) alternative splicing intron (nASI) revealed multiple ELAV cross-linking sites (EXSs). These EXSs are characterized by long U-rich stretches, often containing embedded 8/10U elements, rather than a rigid consensus sequence [8]. The length and context of these U-rich regions appear critical for efficient ELAV binding. One critical EXS overlaps the polypyrimidine tract (PPT) of the default 3' splice site within the nrg intron, directly implicating ELAV binding in splice site choice [8].

The molecular basis for recognizing extended U-tracts likely involves contributions from multiple RRMs. While RRM1 and RRM2 provide the primary affinity and specificity for the core U-rich sequence, RRM3 plays a pivotal role in higher-order complex assembly. Yeast two-hybrid and mutational studies in Drosophila ELAV identified three conserved short sequences within RRM3 essential for mediating ELAV-ELAV interactions: the ETEE motif, a conserved Tryptophan (W), and the MTNY motif [3]. Transferring these sequences to RRM2 conferred interaction activity, highlighting their role as an "interaction module." However, RRM3 with these motifs transplanted into RRM2 could not fully substitute for native RRM3 function in vivo, indicating RRM3 has additional roles, likely in direct RNA binding or structural integrity [3]. This supports a bifunctional model for RRM3: mediating both protein-protein interaction for multimerization and contributing to RNA binding, potentially stabilizing complexes on long target RNAs like the ewg intron where ELAV forms dodecameric complexes [3].

Table 2: Key Functional Motifs in ELAV RRM3 and Their Roles

Motif/ElementLocation in RRM3FunctionExperimental Evidence
ETEE MotifProximal to β1/β2 regionEssential for ELAV multimerizationMutation reduces yeast 2-hybrid interaction; in vivo splicing defects [3]
Conserved Tryptophan (W)Within hinge proximal regionCritical for protein-protein interactionMutation abolishes interaction; transfer to RRM2 enables interaction [3]
MTNY MotifNear α-helical elementStabilizes multimerization interfaceCombinatorial mutation with ETEE/W severely disrupts function [3]
Putative α-helical extensionsC-terminal flanking regionModulates RNA binding surface; potential PPIStructural prediction; role in RNA vs. protein binding balance [3] [7]

Post-Translational Modifications and Subcellular Localization

ELAV/Hu protein function and localization are dynamically regulated by diverse post-translational modifications (PTMs), enabling rapid responses to cellular signals:

  • Phosphorylation: Multiple kinases target ELAV/Hu proteins. Phosphorylation within the hinge region or near RRMs can dramatically alter RNA-binding affinity, protein-protein interactions, and nucleocytoplasmic shuttling. For example, phosphorylation of HuR by kinases like Chk2 or PKCα can promote its cytoplasmic accumulation, facilitating the stabilization and translation of target mRNAs like GAP-43 during neurite outgrowth [4] [10]. Conversely, phosphorylation can also inhibit RNA binding or promote degradation.
  • Methylation: Lysine methylation, catalyzed by methyltransferases like SETD7 or EZH2, can act as degrons (methylation-activated degrons) or stabilize proteins. While direct methylation of ELAV/Hu is less characterized than for histones, RORα mono-methylation by EZH2 creates a recognition site for the E3 ligase component DCAF1, leading to ubiquitination and degradation [9]. Analogous mechanisms could potentially regulate ELAV/Hu stability.
  • Ubiquitination: Attachment of ubiquitin chains (polyubiquitination), typically via K48 linkage, targets ELAV/Hu proteins for proteasomal degradation. This is often the terminal step regulated by upstream PTMs like phosphorylation or methylation. For instance, methylation of RELA (p65) by SETD7 facilitates its K48-linked ubiquitination and degradation [9]. HuD itself is subject to ubiquitin-mediated turnover, influencing neuronal differentiation and plasticity. Deubiquitinating enzymes (DUBs) counteract this process.
  • Palmitoylation: This lipid modification (attachment of palmitate to cysteine residues) promotes membrane association. While not yet directly reported for ELAV, it is a common regulatory mechanism for Rho GTPases controlling cytoskeleton dynamics, which are crucial for neuronal morphology and ELAV-dependent processes like neurite extension [4]. S-palmitoylation of cysteine residues (e.g., Cys178 in Rac1) is a reversible modification regulating membrane localization and activity.

PTMs critically regulate the predominantly nuclear localization of neuronal ELAV/Hu proteins (except cytoplasmic Fne). The hinge region contains nuclear export signals (NES) recognized by exportins like CRM1. Phosphorylation near NES sequences can mask or unmask them, controlling nuclear retention or cytoplasmic export [3] [10]. HuR's nucleocytoplasmic shuttling is a well-studied example, influenced by phosphorylation status and stress signals. Furthermore, ELAV expression itself is tightly controlled post-transcriptionally in non-neural tissues. In Drosophila, ubiquitous elav transcription is repressed in non-neural cells by miRNAs, particularly the miR-279/996 family binding to conserved sites within its extended 3' UTR, preventing aberrant expression [5].

Table 3: Key Post-Translational Modifications Regulating ELAV/Hu Proteins

PTM TypeExample EnzymesFunctional ConsequencesBiological Impact
PhosphorylationChk2, PKCα, MK2Alters RNA binding affinity; modulates NES/NLS accessibility; promotes cytoplasmic accumulationRegulates mRNA stability/translation (e.g., GAP-43); stress response [4] [10]
MethylationSETD7, EZH2 (potential)Can create degrons for ubiquitination; may alter protein interactionsPotential link to protein stability pathways; cross-talk with other PTMs [9]
UbiquitinationCRL4^(DCAF1), other E3s (K48-linkage)Targets protein for proteasomal degradationControls protein half-life; termination of signaling [9] [10]
miRNA-mediated RepressionmiR-279/996 (Drosophila)Represses translation of ELAV mRNARestricts ELAV expression to neurons; prevents misexpression [5]

Properties

CAS Number

138391-28-3

Product Name

ELAV protein

Molecular Formula

C22H36P2

Synonyms

ELAV protein

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